2-Isopropylpiperazine

Chiral Synthesis Medicinal Chemistry Stereoselectivity

Choose 2-Isopropylpiperazine for stereospecific SAR and CNS drug design. Unlike unsubstituted piperazines, its isopropyl group confers distinct conformational properties and LogP (~2.47) for BBB penetration. Critical for projects targeting MC4R, 5-HT1A, or LXR-beta. Available in racemic and enantiopure forms.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 84468-53-1
Cat. No. B1296634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylpiperazine
CAS84468-53-1
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC(C)C1CNCCN1
InChIInChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3
InChIKeyHBCSNWKQNPKIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylpiperazine (CAS 84468-53-1) Chemical Procurement and Identification Guide


2-Isopropylpiperazine (CAS 84468-53-1) is a heterocyclic organic compound classified as a substituted piperazine, characterized by an isopropyl group at the 2-position of the piperazine ring . Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol . The compound exists as a racemic mixture but can be resolved into its enantiopure (R)- and (S)-forms , which are of significant interest in medicinal chemistry . It is also commonly available and handled as the more stable dihydrochloride salt (CAS 207284-25-1 for the (R)-enantiomer) .

Why Substitution of 2-Isopropylpiperazine with Unsubstituted or Differently Alkylated Piperazines Fails in Research and Development


The simple act of substituting 2-Isopropylpiperazine with a different piperazine derivative, such as unsubstituted piperazine or 2-Methylpiperazine, is not chemically or biologically equivalent. The specific steric bulk and electronic properties conferred by the 2-isopropyl group directly dictate the molecule's 3D conformation [1] and, consequently, its interaction with biological targets . Furthermore, the compound's chiral nature necessitates consideration of enantiomeric purity, which is critical for achieving selective and reproducible results in medicinal chemistry . Generic substitution ignores these crucial stereochemical and conformational determinants of activity.

Quantitative Evidence Differentiating 2-Isopropylpiperazine from its Structural Analogs


Chiral Resolution: Enantiopure Forms Offer a Critical Advantage Over Racemic or Achiral Piperazines

2-Isopropylpiperazine is a chiral molecule that can be resolved into its enantiopure (R)- and (S)-forms. This is a key differentiator from achiral piperazine or 2,2-dimethylpiperazine. The ability to use a specific enantiomer is critical for controlling biological activity, as demonstrated by the improved selectivity and reduced toxicity of the (R)-enantiomer compared to its racemic counterpart .

Chiral Synthesis Medicinal Chemistry Stereoselectivity

Lipophilicity (LogP): 2-Isopropylpiperazine Demonstrates Distinct Partitioning Behavior Compared to its 2-Methyl Analog

The lipophilicity, a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the 2-alkyl substituent. The predicted LogP value for 2-Isopropylpiperazine is 2.47 [1], which is substantially higher than that of the smaller 2-Methylpiperazine (predicted LogP for a related 1-isopropyl-2-methyl-piperazine is 1.38 [2]), indicating a marked increase in lipophilicity conferred by the isopropyl group.

ADME Prediction Physicochemical Properties Lead Optimization

MC4R Antagonist Activity: 2-Isopropylpiperazine Scaffold Enables Potent In Vivo Efficacy in a Cachexia Model

The 2-isopropylpiperazine moiety is a core component of a series of melanocortin-4 receptor (MC4R) antagonists. Compound 10d from this series, containing the 2-isopropylpiperazine scaffold, demonstrated significant in vivo efficacy in a murine cachexia model. At an intraperitoneal dose of 1 mg/kg, mice treated with 10d showed significantly greater food intake and weight gain than control animals [1]. This demonstrates the scaffold's utility for achieving in vivo activity, a critical differentiation from less potent or inactive piperazine-based molecules.

Melanocortin-4 Receptor Cachexia In Vivo Pharmacology

High Synthetic Yield: A Reliable and Efficient Building Block for Medicinal Chemistry

A published and scalable synthetic route for 2-Isopropylpiperazine achieves a high yield of 86.5% from 2-Isopropylpyrazine via hydrogenation over a palladium catalyst . This high-yielding, one-step procedure is a strong indicator of a reliable and cost-effective synthetic building block, which is a significant practical advantage over piperazine derivatives that require more complex, lower-yielding syntheses.

Synthetic Chemistry Piperazine Functionalization Process Chemistry

Optimal Research and Development Applications for 2-Isopropylpiperazine


Development of Stereospecific Drug Candidates

Researchers focusing on chiral drug targets should prioritize the use of enantiopure (R)- or (S)-2-Isopropylpiperazine. The ability to procure and study a single enantiomer is essential for understanding structure-activity relationships (SAR) at stereospecific binding sites, as demonstrated by the improved selectivity and reduced toxicity noted for the (R)-enantiomer in preclinical models compared to its racemate .

Lead Optimization for CNS and Metabolically-Targeted Therapeutics

The higher predicted LogP of 2-Isopropylpiperazine (2.47) compared to less alkylated analogs (e.g., 2-methyl derivative with LogP ~1.38) makes it a suitable scaffold for programs where increased lipophilicity and potential blood-brain barrier penetration are desirable [1]. The scaffold has been validated in vivo for CNS-mediated effects in a murine cachexia model via an MC4R antagonist mechanism [2].

Cost-Efficient Scale-Up of Piperazine-Containing Intermediates

The well-documented, high-yielding (86.5%) synthetic procedure from 2-Isopropylpyrazine makes 2-Isopropylpiperazine a practical and cost-effective choice for process chemists requiring large quantities of a substituted piperazine building block . This contrasts with other piperazines that may require more complex, lower-yielding, or multi-step syntheses.

Use as a Building Block for LXR and 5-HT Receptor Modulators

The 2-isopropylpiperazine scaffold is a core element in potent ligands for the Oxysterols receptor LXR-beta (Ki = 7 nM) and the 5-HT1A receptor (Ki = 13 nM), demonstrating its utility as a privileged structure in GPCR and nuclear receptor drug discovery [1].

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